IMP-1088 is a small molecule inhibitor of human N-myristoyltransferases (NMTs), specifically NMT1 and NMT2. [, , ] NMTs catalyze the attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine residue of a variety of proteins, a process known as N-myristoylation. This modification is crucial for the localization and function of numerous proteins involved in various cellular processes. [] IMP-1088 acts as a potent and selective dual inhibitor of NMT1 and NMT2, effectively blocking the N-myristoylation process. [, , ] This makes IMP-1088 a valuable tool in investigating the role of N-myristoylation in biological processes and its potential as a therapeutic target for various diseases.
IMP-1088 is a potent inhibitor of human N-myristoyltransferases, specifically targeting the enzymes involved in the myristoylation of proteins. This compound has garnered attention for its role in inhibiting viral infections, particularly those caused by the vaccinia virus. By blocking the activity of N-myristoyltransferases, IMP-1088 disrupts critical processes in viral replication and spread.
IMP-1088 is classified as a chemical inhibitor derived from a series of fragment-based drug discovery efforts aimed at targeting N-myristoyltransferases. It was identified through a combination of chemical proteomics and molecular biology techniques that demonstrated its efficacy in inhibiting both host and viral N-myristoylation processes. The compound is part of a broader class of inhibitors designed to interfere with post-translational modifications essential for protein function and viral pathogenicity.
The synthesis of IMP-1088 involves several key steps, focusing on optimizing the binding efficiency and potency of the compound. Initial fragments were identified through high-throughput screening, leading to the development of more complex structures.
The synthetic route has been reported to yield compounds with improved pharmacological profiles, allowing for further development in therapeutic applications.
IMP-1088 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target enzymes. The key features include:
The molecular formula for IMP-1088 is C18H15F2N3O, and it has a molecular weight of approximately 343.33 g/mol. High-resolution X-ray crystallography has provided insights into its binding conformation within the active site of N-myristoyltransferases, revealing extensive interactions that underpin its inhibitory effects.
IMP-1088 primarily functions through competitive inhibition of N-myristoyltransferase activity. The mechanism involves:
Quantitative assays have shown that IMP-1088 can reduce viral yield and spread significantly without causing cytotoxic effects at concentrations much higher than its effective dose.
The mechanism by which IMP-1088 exerts its antiviral effects involves several steps:
Quantitative proteomics have confirmed that key viral proteins become depleted due to impaired myristoylation when treated with IMP-1088.
IMP-1088 exhibits several notable physical and chemical properties:
The selectivity index for IMP-1088 is reported to be greater than 100, indicating a significant therapeutic window for potential clinical applications.
IMP-1088 has several promising applications in scientific research and potential therapeutic settings:
IMP-1088 (C₂₅H₂₉F₂N₅O; MW 453.54 g/mol) is a structurally optimized small molecule featuring a difluorophenyl indazole core linked to a trimethylpyrazole moiety via an ether bridge. This configuration enforces a twisted, out-of-plane geometry critical for high-affinity binding to the human N-myristoyltransferase (NMT) active site [2] [8]. The compound exhibits limited aqueous solubility but dissolves readily in DMSO (100 mg/mL, 220.49 mM) for in vitro applications [1] [6].
Table 1: Key Physicochemical Properties of IMP-1088
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₉F₂N₅O |
Molecular Weight | 453.54 g/mol |
CAS Number | 2059148-82-0 |
Solubility (DMSO) | 220.49 mM (100 mg/mL) |
Purity (Commercial) | >98% (HPLC) |
Crystallographic studies (PDB: 5MU6) reveal that IMP-1088 occupies the peptide-substrate binding pocket of human NMT1, forming hydrogen bonds with Ser405 and displacing Tyr296. Its difluorophenyl group engages in hydrophobic interactions with Val181, Phe188, Phe190, and Phe311, achieving deep burial within the enzyme (buried surface area >90%) [2] [8].
IMP-1088 demonstrates picomolar inhibition against both human NMT isoforms:
This unprecedented potency stems from its exceptionally slow off-rate (kd ≈ 10⁻⁴ s⁻¹), effectively forming irreversible complexes during enzymatic turnover [2] [4]. Mechanistically, IMP-1088 competes with nascent protein substrates by mimicking the N-terminal glycine-myristoyl conjugate, thereby blocking myristate transfer from myristoyl-CoA [8].
Prior NMT inhibitors suffered from insufficient cellular potency (e.g., DDD85646 with IC₅₀ >100 nM) or isoform selectivity issues. IMP-1088 emerged from systematic optimization of fragment hits (IMP-72, IC₅₀ 20 μM) through structure-guided merging. Crucially, researchers identified cooperative binding between distinct fragments: IMP-72 enhanced IMP-358's binding affinity 300-fold when co-bound to HsNMT1 [2] [4]. This breakthrough enabled picomolar inhibition, overcoming a key limitation in host-targeted antiviral strategies.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7